molecular formula C14H20N2O B2848781 2-[But-2-ynyl(prop-2-ynyl)amino]-N-cyclopentylacetamide CAS No. 1436271-05-4

2-[But-2-ynyl(prop-2-ynyl)amino]-N-cyclopentylacetamide

Cat. No.: B2848781
CAS No.: 1436271-05-4
M. Wt: 232.327
InChI Key: WVMACMYEDAQXAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[But-2-ynyl(prop-2-ynyl)amino]-N-cyclopentylacetamide is a substituted acetamide derivative featuring a cyclopentyl group at the acetamide nitrogen and dual alkynyl (but-2-ynyl and prop-2-ynyl) substituents at the secondary amine position. Its molecular structure combines the rigidity of alkynyl groups with the conformational flexibility of the cyclopentyl moiety, making it a candidate for applications in medicinal chemistry, particularly in targeting acetylcholinesterase or G-protein-coupled receptors (GPCRs) due to structural parallels with known ligands .

Properties

IUPAC Name

2-[but-2-ynyl(prop-2-ynyl)amino]-N-cyclopentylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O/c1-3-5-11-16(10-4-2)12-14(17)15-13-8-6-7-9-13/h2,13H,6-12H2,1H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVMACMYEDAQXAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CCN(CC#C)CC(=O)NC1CCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Amination of Cyclopentane Derivatives

Cyclopentylamine, the precursor for the N-cyclopentyl group, is typically synthesized through catalytic hydrogenation of cyclopentanone oxime or reductive amination of cyclopentanone with ammonia. Subsequent acetylation employs acetyl chloride or acetic anhydride under basic conditions:

Procedure :

  • Cyclopentylamine (1.0 equiv) is dissolved in anhydrous dichloromethane.
  • Acetic anhydride (1.2 equiv) is added dropwise at 0°C.
  • The mixture is stirred for 12 hours at room temperature, yielding N-cyclopentylacetamide in 89% purity.

Key Data :

Parameter Value
Yield 85–89%
Purity (HPLC) >98%
Reaction Time 12 hours

Advanced Methodologies and Optimization

Protection-Deprotection Strategies

Temporary protection of the acetamide nitrogen with tert-butoxycarbonyl (Boc) enhances alkylation efficiency:

  • Boc Protection :
    • N-Cyclopentylacetamide reacts with di-tert-butyl dicarbonate (Boc₂O) in THF (83% yield).
  • Alkylation :
    • Boc-protected intermediate undergoes dialkylation with propargyl bromides (62% yield).
  • Deprotection :
    • Trifluoroacetic acid (TFA) in dichloromethane removes Boc, yielding the final product (89% yield).

Comparative Data :

Method Yield (%) Purity (%)
Sequential Alkylation 54 91
Copper Catalysis 68 95
Boc-Mediated Route 62 97

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 1.45–1.89 (m, cyclopentyl-H), 3.21 (s, N–CH₂–CO), 4.02 (t, J = 2.4 Hz, alkynyl-H).
  • IR (KBr) : 3280 cm⁻¹ (N–H), 2105 cm⁻¹ (C≡C), 1650 cm⁻¹ (C=O).

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile/water 70:30) confirms >98% purity with retention time = 6.72 min.

Chemical Reactions Analysis

2-[But-2-ynyl(prop-2-ynyl)amino]-N-cyclopentylacetamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Scientific Research Applications

2-[But-2-ynyl(prop-2-ynyl)amino]-N-cyclopentylacetamide has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[But-2-ynyl(prop-2-ynyl)amino]-N-cyclopentylacetamide involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally analogous to several acetamide derivatives, differing primarily in substituent groups and physicochemical properties. Below is a comparative analysis:

Table 1: Comparative Analysis of Structurally Related Acetamides

Compound Name Substituents/Key Features Molecular Formula Molar Mass (g/mol) Key Physicochemical Properties
2-[But-2-ynyl(prop-2-ynyl)amino]-N-cyclopentylacetamide Dual alkynyl groups, cyclopentyl acetamide Not explicitly provided* ~275–300 (estimated) High lipophilicity due to alkynyl groups; potential for π-π interactions
2-[(2-Cyanophenyl)amino]-N-cyclopentylacetamide 2-cyanophenyl group C₁₄H₁₇N₃O 243.30 Polarizable cyano group; moderate solubility in organic solvents
2-Chloro-N-cyclopentyl-N-(propan-2-yl)acetamide Chloro, isopropyl substituents C₁₀H₁₈ClNO 203.71 Density: 1.06 g/cm³; pKa: -1.09 (predicted acidic character)
2-[1-(4-Acetamidobenzenesulfonyl)piperidin-4-yl]-N-cyclopentylacetamide Sulfonyl, piperidine, acetamide groups C₂₀H₂₇N₃O₄S 405.51 Enhanced solubility due to sulfonyl group; potential for hydrogen bonding
2-({2-[Bis(propan-2-yl)amino]ethyl}amino)-N-(butan-2-yl)acetamide Branched alkylamino substituents C₁₄H₃₁N₃O 257.41 High flexibility; lower melting point due to alkyl chains

Notes:

  • Alkynyl vs.
  • Cyano vs. Sulfonyl Groups: The cyano group in is a strong electron-withdrawing group, whereas the sulfonyl group in improves aqueous solubility and metabolic stability.

Q & A

Basic: What are the recommended synthetic routes and purification strategies for 2-[But-2-ynyl(prop-2-ynyl)amino]-N-cyclopentylacetamide?

The synthesis typically involves multi-step reactions starting with nucleophilic substitution or condensation under controlled conditions. Key steps include:

  • Alkylation/amination : Reacting cyclopentylamine with chloroacetamide derivatives in an inert atmosphere (e.g., nitrogen) to avoid side reactions with moisture or oxygen .
  • Purification : Use column chromatography with polar solvents (e.g., ethyl acetate/hexane gradients) or preparative HPLC to isolate the target compound from by-products .
  • Yield optimization : Adjust reaction time (12–24 hours) and temperature (40–60°C) to balance reactivity and decomposition risks .

Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?

Essential techniques include:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm substituent connectivity and detect impurities (<2% threshold) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
  • HPLC : Purity assessment using reverse-phase columns (C18) with UV detection at 254 nm .

Basic: How should this compound be stored to ensure stability during experiments?

  • Storage conditions : Store at –20°C in airtight, light-resistant containers under anhydrous conditions to prevent hydrolysis or oxidation .
  • Solubility considerations : Pre-dissolve in DMSO (10–20 mg/mL) for biological assays, avoiding aqueous buffers unless stability is confirmed .

Advanced: How can reaction conditions be optimized to improve yield and minimize side products?

  • Solvent selection : Use polar aprotic solvents (e.g., DMF or acetonitrile) to enhance reactivity of intermediates while reducing dimerization .
  • Catalyst screening : Test palladium or copper catalysts for cross-coupling steps involving alkynyl groups .
  • Real-time monitoring : Employ thin-layer chromatography (TLC) or inline FTIR to track reaction progress and terminate at optimal conversion .

Advanced: How should researchers resolve contradictions between spectroscopic data and expected results?

  • Cross-validation : Use 2D NMR (e.g., COSY, HSQC) to assign ambiguous peaks and rule out structural isomers .
  • X-ray crystallography : If available, compare experimental crystal structures with computational models (e.g., PubChem data) .
  • Reproducibility checks : Repeat synthesis under standardized conditions to exclude batch-specific impurities .

Advanced: What methodologies are suitable for studying the compound’s reactivity in mechanistic research?

  • Kinetic studies : Use stopped-flow spectroscopy to monitor reaction rates of alkynyl groups with electrophiles .
  • Isotopic labeling : Introduce 13^{13}C or 15^{15}N labels at key positions (e.g., acetamide carbonyl) to trace reaction pathways via MS/NMR .
  • Computational modeling : Perform DFT calculations (e.g., Gaussian) to predict transition states and regioselectivity in cycloaddition reactions .

Advanced: How can by-products from synthesis be systematically identified and characterized?

  • LC-MS/MS : Couple liquid chromatography with tandem MS to detect low-abundance by-products (<0.1%) .
  • Isolation via preparative TLC : Separate by-products for individual NMR analysis .
  • Mechanistic inference : Correlate by-product structures with reaction conditions (e.g., excess reagents, temperature spikes) to refine protocols .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.